molecular formula C14H14ClN5O B12183670 1-(2-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1092333-61-3

1-(2-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12183670
CAS No.: 1092333-61-3
M. Wt: 303.75 g/mol
InChI Key: DJCRFOZXVQGLAD-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.

    Substitution reactions: Introduction of the 2-chlorophenyl group and the 2-methoxyethyl group can be carried out using nucleophilic substitution reactions under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of catalysts and automated synthesis equipment.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazolo[3,4-d]pyrimidine core, allowing for the synthesis of a wide range of derivatives.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.

    Phenyl-substituted pyrazoles: These compounds have a similar phenyl group attached to the pyrazole ring but may differ in their overall structure and reactivity.

    Methoxyethyl-substituted heterocycles: These compounds contain the methoxyethyl group but may have different core structures, affecting their chemical behavior and applications.

Properties

CAS No.

1092333-61-3

Molecular Formula

C14H14ClN5O

Molecular Weight

303.75 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C14H14ClN5O/c1-21-7-6-16-13-10-8-19-20(14(10)18-9-17-13)12-5-3-2-4-11(12)15/h2-5,8-9H,6-7H2,1H3,(H,16,17,18)

InChI Key

DJCRFOZXVQGLAD-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3Cl

Origin of Product

United States

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